molecular formula C18H17FN4O2S B6540854 1-(2-fluorophenyl)-3-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}urea CAS No. 1040672-41-0

1-(2-fluorophenyl)-3-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}urea

Cat. No.: B6540854
CAS No.: 1040672-41-0
M. Wt: 372.4 g/mol
InChI Key: CUEXYWPXJFROMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative featuring a 2-fluorophenyl group and a pyridazinyl moiety substituted with a thiophen-2-yl ring. The pyridazinone core (6-oxo-1,6-dihydropyridazine) contributes to hydrogen-bonding interactions, while the thiophene and fluorophenyl substituents modulate electronic and steric properties. Such structural motifs are common in kinase inhibitors and bioactive molecules targeting protein-protein interactions .

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2S/c19-13-5-1-2-6-14(13)21-18(25)20-10-4-11-23-17(24)9-8-15(22-23)16-7-3-12-26-16/h1-3,5-9,12H,4,10-11H2,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEXYWPXJFROMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-fluorophenyl)-3-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}urea , identified by its CAS number 1049174-55-1, is a novel synthetic molecule that has attracted attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

The molecular formula of the compound is C17H15FN4O2SC_{17}H_{15}FN_{4}O_{2}S, with a molecular weight of 358.4 g/mol. The chemical structure features a thiophene ring and a pyridazine moiety, which are known to contribute to various biological activities.

PropertyValue
CAS Number1049174-55-1
Molecular FormulaC₁₇H₁₅FN₄O₂S
Molecular Weight358.4 g/mol

Anticancer Properties

Research indicates that compounds containing thiophene and pyridazine rings exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis and cell cycle arrest in various cancer cell lines, including leukemia and ovarian cancer cells .

For instance, a study demonstrated that derivatives of thiophene affected tubulin polymerization, which is crucial for cell division, thereby inhibiting tumor growth . The specific mechanisms include:

  • Inhibition of RNA and DNA synthesis : This prevents the proliferation of cancer cells.
  • Interaction with key kinases : These interactions disrupt signaling pathways involved in tumorigenesis .

Antimicrobial Activity

The compound also exhibits antimicrobial properties . A review on thiophene derivatives highlighted their effectiveness against various bacterial and fungal strains . The minimum inhibitory concentration (MIC) values were determined for several compounds similar to the target compound, showing promising results against pathogens such as Escherichia coli and Candida albicans.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, compounds similar to this urea derivative have shown anti-inflammatory effects . The presence of the thiophene ring is often linked to the modulation of inflammatory pathways, making such compounds potential candidates for treating inflammatory diseases .

Case Study 1: Anticancer Activity

A recent study investigated the anticancer effects of a related thiophene-based compound in vitro. The results indicated that treatment with the compound led to a significant reduction in cell viability in ovarian cancer cells, with an IC50 value of approximately 25 µM. The mechanism was attributed to the induction of apoptosis through caspase activation.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of thiophene derivatives against Staphylococcus aureus. The compound demonstrated an MIC of 32 µg/mL, indicating strong antibacterial activity compared to conventional antibiotics like ciprofloxacin.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that derivatives of urea compounds often exhibit anticancer properties. The incorporation of fluorine and thiophene groups may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further development in cancer therapeutics.

Antimicrobial Properties : Studies have suggested that similar compounds exhibit antimicrobial activity against various bacterial strains. The presence of the thiophene ring is often associated with enhanced antimicrobial efficacy, making this compound a potential candidate for developing new antibiotics.

Enzyme Inhibition : The urea moiety is known for its ability to interact with enzyme active sites. Initial studies on related compounds have shown promise in inhibiting enzymes involved in disease pathways, such as kinases and proteases, which could lead to applications in treating diseases like cancer and viral infections.

Pharmacological Research

Pharmacokinetics and Toxicology : Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies focusing on absorption, distribution, metabolism, and excretion (ADME) are essential to assess its viability as a drug candidate. Toxicological evaluations are also necessary to determine safety profiles.

Case Studies :

  • In vitro Studies : Preliminary in vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines. Further exploration of 1-(2-fluorophenyl)-3-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}urea could yield insights into its mechanism of action.
  • Animal Models : Future research involving animal models will be necessary to evaluate the therapeutic efficacy and safety of this compound in vivo.

Material Science Applications

Polymer Chemistry : The unique properties of this compound may allow it to be used as a building block in polymer synthesis. Its ability to form strong intermolecular interactions could lead to materials with enhanced mechanical properties or thermal stability.

Nanotechnology : The compound's structural characteristics might enable its use in nanocarrier systems for drug delivery. By modifying its surface properties, it could be tailored for targeted delivery systems that improve the pharmacological profile of existing drugs.

Chemical Reactions Analysis

Urea Group Reactivity

The urea linkage (-NH-CO-NH-) undergoes characteristic reactions influenced by adjacent functional groups:

Reaction TypeReagents/ConditionsProductsKey Observations
Hydrolysis Aqueous HCl/H₂SO₄ (reflux)2-Fluoroaniline + CO₂ + 3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propan-1-amineAcidic conditions cleave the urea bond, yielding primary amines.
Alkylation CH₃I/K₂CO₃ in DMF (60°C)N-methylated urea derivativesSelectivity depends on steric factors; methylation occurs at terminal NH groups.
Condensation Aldehydes (e.g., benzaldehyde)/EtOH, ΔSchiff base derivativesForms imine linkages with carbonyl-containing reagents.

Fluorophenyl Ring Reactivity

The electron-withdrawing fluorine atom activates the aromatic ring for nucleophilic substitution:

Reaction TypeReagents/ConditionsProductsSelectivity Notes
Nucleophilic Aromatic Substitution NaOH (10% aq.), 100°C2-Hydroxyphenyl derivativesPara-substitution dominates due to fluorine's ortho/para-directing effects.
Halogen Exchange CuCl/Pyridine, 150°C2-Chlorophenyl analogsRequires elevated temperatures for F/Cl exchange.

Thiophene Ring Modifications

The thiophene moiety participates in electrophilic substitutions and cycloadditions:

Reaction TypeReagents/ConditionsProductsMechanistic Insights
Sulfonation H₂SO₄/SO₃, 0°C3-Sulfonated thiophene derivativesSulfur atom directs electrophiles to α-positions.
Diels-Alder Reaction Maleic anhydride, toluene, ΔThiophene-fused bicyclic adductsThiophene acts as a diene in [4+2] cycloadditions.

Dihydropyridazinone Reactivity

The 6-oxo-1,6-dihydropyridazine core enables keto-enol tautomerism and redox reactions:

Reaction TypeReagents/ConditionsProductsStability Considerations
Enolate Formation LDA/THF, -78°CLithium enolate intermediatesStabilized by conjugation with the thiophene ring.
Reduction NaBH₄/MeOH1,6-Dihydropyridazine → TetrahydropyridazinePartial saturation of the N-heterocycle.

Propyl Chain Functionalization

The -CH₂-CH₂-CH₂- linker undergoes chain elongation or crosslinking:

Reaction TypeReagents/ConditionsProductsYield Optimization
Oxidation KMnO₄/H₂SO₄, 50°CCarboxylic acid derivativesRequires pH control to avoid over-oxidation.
Mitsunobu Reaction DIAD/PPh₃, ROHEther-linked analogsStereochemistry preserved at chiral centers.

Biological Interactions (Reactivity in Pharmacological Contexts)

Though not strictly chemical reactions, the compound's interactions with biological targets involve:

Target TypeInteraction MechanismFunctional ImpactEvidence Source
Kinases Hydrogen bonding via urea NH groupsInhibition of ATP-binding pocketsStructural analogs show IC₅₀ values < 100 nM .
Epoxide Hydrolases π-Stacking with thiopheneEnhanced binding affinitySimilar urea derivatives exhibit Kᵢ ~ 15 nM .

Key Challenges in Reaction Optimization

  • Steric Hindrance : Bulky thiophene and pyridazine groups limit access to reactive sites.

  • Regioselectivity : Competing reaction pathways at fluorine (aromatic ring) vs. sulfur (thiophene).

  • Solubility : Polar aprotic solvents (DMF, DMSO) required for homogeneous reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

Phenyl Group Substituents
  • Target Compound: 2-fluorophenyl group.
  • Analog 1 : 1-(3-Fluorophenyl)-3-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]urea (CAS 1058439-83-0)
    • The meta-fluorophenyl group may reduce steric clash compared to the ortho position, enhancing conformational flexibility.
Pyridazinyl Substituents
  • Target Compound : Thiophen-2-yl group.
    • The sulfur atom in thiophene enhances π-π stacking and may improve binding to hydrophobic pockets.
  • Analog 1 : Phenyl group .
    • Lacks sulfur-mediated interactions but offers simpler synthetic accessibility.
  • Analog 2 : Trifluoromethyl group .
    • Strong electron-withdrawing effects could stabilize the pyridazinyl ring and reduce oxidative metabolism.

Urea Linker Modifications

The propyl chain in the target compound balances flexibility and rigidity. Key analogs include:

  • S24: 1-(3-(1H-Imidazol-1-yl)propyl)-3-(4-(6-(cyclohexylmethoxy)-9H-purin-2-ylamino)phenyl)urea The imidazole-propyl linker introduces basicity, which may enhance solubility in acidic environments.

Physicochemical and Pharmacokinetic Predictions

Property Target Compound Analog 1 Analog 2
logP (Predicted) ~3.2 (moderate lipophilicity) ~2.8 ~3.5 (CF3 increases lipophilicity)
H-bond Donors 3 (urea + pyridazinyl NH) 3 2 (cyclopropane carboxamide)
Solubility (mg/mL) ~0.1 (thiophene reduces solubility) ~0.3 (phenyl less hydrophobic) ~0.05 (CF3 decreases solubility)

Structural and Crystallographic Insights

Crystallographic tools like SHELXL and WinGX enable precise determination of bond angles and torsion angles. For example:

  • The thiophene ring in the target compound likely adopts a planar conformation, facilitating π-stacking, whereas trifluoromethyl groups in Analog 2 may induce torsional strain .
  • Urea linker geometry (N-C-N angle ~120°) is conserved across analogs, ensuring hydrogen-bonding capacity .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(2-fluorophenyl)-3-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}urea?

  • Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution and coupling reactions. For example:

Thiophene-pyrrolidinone intermediate : React thiophene-2-carboxylic acid with hydrazine hydrate to form the pyridazinone core via cyclization under acidic conditions .

Urea linkage : Introduce the 2-fluorophenyl urea moiety using carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pyridazinone intermediate and 2-fluorophenyl isocyanate .
Key parameters include temperature control (<60°C to avoid urea decomposition) and inert atmosphere (N₂/Ar) to prevent oxidation of thiophene .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of:
  • HPLC-MS : To confirm molecular weight (e.g., ESI+ mode for [M+H]⁺ ion) and purity (>95% by area under the curve).
  • ¹H/¹³C NMR : Compare chemical shifts with predicted spectra (e.g., δ ~7.3–8.1 ppm for aromatic protons; δ ~160–165 ppm for urea carbonyl in ¹³C) .
  • Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Q. What physicochemical properties are critical for preclinical studies?

  • Methodological Answer : Key properties include:
PropertyMethodRelevance
LogP Shake-flask/HPLC retention timeMembrane permeability prediction
PSA (Polar Surface Area)Computational modeling (e.g., ChemAxon)Blood-brain barrier penetration
Aqueous Solubility Kinetic solubility assay (pH 7.4)Formulation feasibility
Refer to analogous urea derivatives for benchmarking (e.g., LogP ~1.7–2.2 for similar compounds) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. mass spectrometry) be resolved during structural elucidation?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign connectivity (e.g., confirm urea NH coupling to pyridazinone protons) .
  • X-ray Crystallography : Use SHELXL for refinement to unambiguously determine bond lengths/angles and confirm stereochemistry .
  • Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs to trace ambiguous peaks in complex spectra .

Q. What computational strategies are suitable for studying the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to pyridazinone-sensitive enzymes (e.g., phosphodiesterases). Parameterize force fields for thiophene and fluorine interactions .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of target-ligand complexes. Analyze RMSD and hydrogen-bond occupancy .
  • QSAR Modeling : Corrogate experimental IC₅₀ values with descriptors (e.g., HOMO/LUMO energies) to predict activity cliffs .

Q. How can reaction yields be optimized for scale-up while minimizing byproducts?

  • Methodological Answer :
  • DoE (Design of Experiments) : Apply Taguchi methods to optimize variables (e.g., solvent polarity, catalyst loading). For urea coupling, a 1:1.2 molar ratio of isocyanate to amine reduces diuret formation .
  • In-situ Monitoring : Use FTIR or ReactIR to track intermediate formation (e.g., disappearance of isocyanate peak at ~2270 cm⁻¹) .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity and easier purification .

Q. What strategies are recommended for analyzing metabolic stability in hepatic microsomes?

  • Methodological Answer :
  • LC-HRMS/MS : Identify phase I/II metabolites using human liver microsomes (HLM) + NADPH/UDGA. Focus on demethylation (pyridazinone ring) and glucuronidation (urea NH) .
  • CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to assess isoform-specific inhibition. IC₅₀ values <10 µM suggest high risk of drug-drug interactions .

Data Contradiction and Validation

Q. How should researchers address discrepancies between in vitro activity and cellular assays?

  • Methodological Answer :
  • Membrane Permeability : Measure P-gp efflux ratio (Caco-2 cells) to rule out transporter-mediated resistance .
  • Off-target Profiling : Screen against kinase panels (e.g., Eurofins) to identify unintended targets affecting cellular readouts .
  • Redox Stability : Test compound integrity in cell media (e.g., DMEM + 10% FBS) via LC-MS to exclude degradation artifacts .

Q. What analytical methods resolve batch-to-batch variability in crystallinity?

  • Methodological Answer :
  • PXRD : Compare diffraction patterns to reference batch. Use TOPAS for Rietveld refinement to quantify amorphous content .
  • DSC/TGA : Monitor melting point shifts (>5°C indicates polymorphic changes) and residual solvent levels .
  • SEM-EDS : Image particle morphology and confirm elemental homogeneity (e.g., fluorine distribution) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.